N-(1,3-benzodioxol-5-yl)-2-iodobenzamide
Description
Molecular Framework and Connectivity Patterns
The fundamental architecture of this compound consists of two distinct aromatic systems connected through an amide linkage. The benzodioxole portion, formally designated as 1,3-benzodioxol-5-yl, contains a fused aromatic ring system where a benzene ring is fused with a five-membered dioxole ring containing two oxygen atoms at positions 1 and 3. This structural motif is commonly found in bioactive compounds and provides unique electronic properties due to the electron-donating nature of the methylenedioxy bridge.
The iodobenzamide component features an aromatic benzene ring with iodine substitution at the ortho position (2-position) relative to the carbonyl group. Analysis of related 2-iodobenzamide structures reveals characteristic geometric parameters, with the aromatic ring typically inclined to the amide plane by approximately 44-52 degrees. The molecular formula for the target compound would be C14H10INO3, with a molecular weight of approximately 367.14 g/mol, similar to the closely related meta-substituted analogue N-1,3-benzodioxol-5-yl-3-iodobenzamide which has a molecular weight of 367.139 g/mol.
The amide linkage connecting these two aromatic systems plays a crucial role in determining the overall molecular conformation and intermolecular interaction patterns. Crystallographic studies of related iodobenzamide compounds demonstrate that the amide group typically adopts a planar configuration, facilitating hydrogen bonding interactions that are essential for crystal packing and potential biological recognition.
Electronic Structure and Substituent Effects
The electronic characteristics of this compound are significantly influenced by the presence of both electron-donating and electron-withdrawing substituents. The 1,3-benzodioxole moiety acts as an electron-donating group through resonance effects, where the oxygen atoms in the methylenedioxy bridge can participate in conjugation with the aromatic system. This electron density enhancement contrasts sharply with the electron-withdrawing effects of the iodine substituent and the carbonyl group in the benzamide portion.
The ortho-positioning of the iodine atom relative to the amide carbonyl creates unique steric and electronic effects that distinguish this compound from its meta and para-substituted analogues. Computational studies using density functional theory (DFT) methods, such as the M06-2X approach, have been employed to understand similar iodobenzamide systems. The large atomic radius of iodine (approximately 2.2 Å) and its high polarizability contribute to significant van der Waals interactions and potential halogen bonding capabilities.
Spectroscopic characterization of related benzodioxole-containing compounds reveals characteristic features that would be expected for the target molecule. Infrared spectroscopy typically shows amide N-H stretching vibrations around 3200-3400 cm⁻¹, carbonyl stretching around 1640-1660 cm⁻¹, and aromatic C=C stretching in the 1500-1600 cm⁻¹ region. The presence of the methylenedioxy bridge would contribute additional C-O stretching vibrations around 1200-1300 cm⁻¹.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is governed by several factors including steric interactions between the bulky iodine atom and the benzodioxole system, electronic effects, and potential intramolecular interactions. Analysis of the related compound N-(1,3-benzodioxol-5-yl)-4-iodobenzamide provides insights into the conformational preferences of this structural class. The molecule exhibits restricted rotation around the amide bond due to partial double-bond character, with typical rotational barriers of 15-20 kcal/mol for benzamide derivatives.
The ortho-positioning of the iodine atom introduces additional conformational constraints compared to meta or para-substituted analogues. Steric interactions between the iodine atom and the amide nitrogen or carbonyl oxygen may favor specific conformational arrangements that minimize repulsive interactions while maximizing stabilizing forces such as halogen bonding or aromatic stacking interactions.
Crystal structure analysis of related 2-iodobenzamide compounds reveals that molecules typically adopt conformations where the iodobenzene ring is inclined at significant angles to the amide plane, ranging from 44 to 52 degrees. This geometric arrangement helps to minimize steric clashes while maintaining favorable intermolecular interaction patterns essential for crystal stability.
Properties
Molecular Formula |
C14H10INO3 |
|---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-iodobenzamide |
InChI |
InChI=1S/C14H10INO3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
InChI Key |
JOIINCUBXIWYHL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares N-(1,3-benzodioxol-5-yl)-2-iodobenzamide with similar benzodioxolyl benzamides:
*XLogP3: Calculated partition coefficient (lipophilicity).
†Estimated using substituent contributions (iodine: +2.0; nitro: +0.3).
‡BZD: Benzodioxol-5-yl.
Key Observations:
- Iodine vs.
- Melting Points: The target compound’s high melting point (204–206°C) reflects strong intermolecular forces, likely due to halogen bonding from iodine . Nitro and chloro analogs may exhibit lower melting points due to weaker interactions.
Spectroscopic and Structural Analysis
- IR Spectroscopy: The target compound’s amide C=O stretch (1650 cm⁻¹) aligns with benzamide derivatives . Nitro-containing analogs show additional NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
